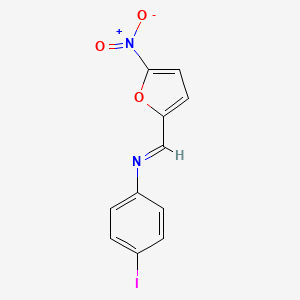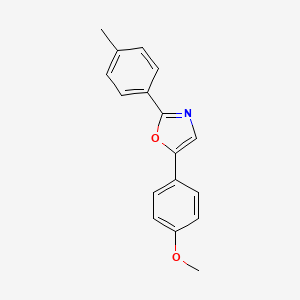
2,2'-(Octylimino)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Octylimino)diacetic acid is an organic compound characterized by the presence of an octyl group attached to an imino diacetic acid framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Octylimino)diacetic acid typically involves the reaction of octylamine with chloroacetic acid under basic conditions. The general reaction scheme is as follows:
Starting Materials: Octylamine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: Octylamine is added to a solution of chloroacetic acid in water. Sodium hydroxide is then added to maintain the pH. The mixture is stirred at room temperature until the reaction is complete.
Purification: The product is isolated by acidifying the reaction mixture and extracting the compound using an organic solvent.
Industrial Production Methods: Industrial production of 2,2’-(Octylimino)diacetic acid follows similar synthetic routes but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. Industrial reactors and automated systems are used to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Octylimino)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of octanoic acid and diacetic acid derivatives.
Reduction: Formation of octylamine derivatives.
Substitution: Formation of substituted imino diacetic acid derivatives.
Applications De Recherche Scientifique
2,2’-(Octylimino)diacetic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the formulation of detergents and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2,2’-(Octylimino)diacetic acid involves its ability to chelate metal ions. The imino and carboxyl groups coordinate with metal ions, forming stable complexes. This chelation process can influence various biochemical pathways and enhance the solubility and stability of metal ions in different environments.
Comparaison Avec Des Composés Similaires
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar coordination properties but a different structural framework.
Nitrilotriacetic acid (NTA): Another chelating agent with a similar imino diacetic acid structure but lacking the octyl group.
Uniqueness: 2,2’-(Octylimino)diacetic acid is unique due to the presence of the octyl group, which imparts hydrophobic characteristics, making it suitable for applications requiring amphiphilic properties. This distinguishes it from other chelating agents like EDTA and NTA, which are more hydrophilic.
Propriétés
Numéro CAS |
56004-53-6 |
|---|---|
Formule moléculaire |
C12H23NO4 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-[carboxymethyl(octyl)amino]acetic acid |
InChI |
InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13(9-11(14)15)10-12(16)17/h2-10H2,1H3,(H,14,15)(H,16,17) |
Clé InChI |
IHWFWYCNJLFHPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[4-(carboxymethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B11992086.png)
![Ethyl 7-benzoyl-3-(3-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11992094.png)
![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
![N-(4-chlorophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11992114.png)


![9-Bromo-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11992122.png)
![6-Amino-3-methyl-4-{2-[(4-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992124.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11992144.png)

![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
